3-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}PROPAN-1-OL
Overview
Description
3-(2,5,6-Triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)propan-1-ol is a complex organic compound with a molecular formula of C26H23N3O. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
The synthesis of 3-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}PROPAN-1-OL can be achieved through several synthetic routes. Common methods include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods typically involve the use of alpha halo-ketones, Marckwald synthesis, and amino nitrile . Industrial production methods often rely on optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-(2,5,6-Triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial, antiviral, and anticancer properties . In medicine, it is being explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets . Additionally, in the industry, it is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of 3-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}PROPAN-1-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
When compared to other similar compounds, 3-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}PROPAN-1-OL stands out due to its unique structural features and diverse range of applications . Similar compounds include other imidazole derivatives such as 2,4,5-triphenylimidazole and 1H-imidazo[1,2-a]imidazole . These compounds share some common properties but differ in their specific chemical and biological activities .
Properties
IUPAC Name |
3-(2,5,6-triphenylimidazo[1,2-a]imidazol-1-yl)propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c30-18-10-17-28-23(20-11-4-1-5-12-20)19-29-25(22-15-8-3-9-16-22)24(27-26(28)29)21-13-6-2-7-14-21/h1-9,11-16,19,30H,10,17-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBQXWNTOYOEMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=C(N=C3N2CCCO)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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